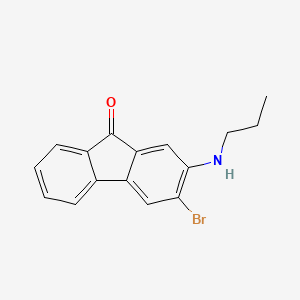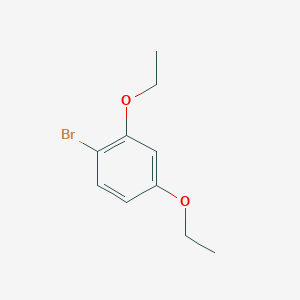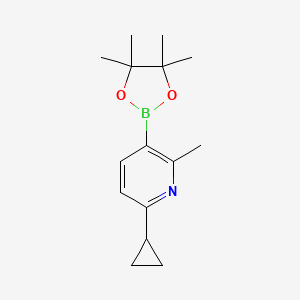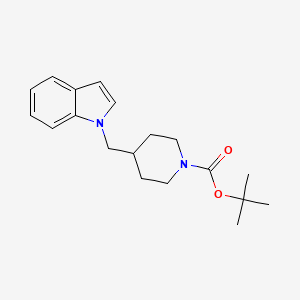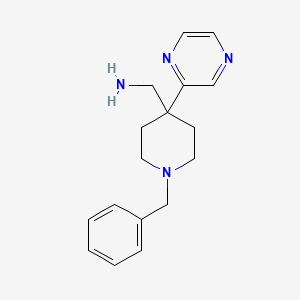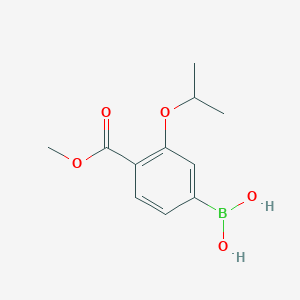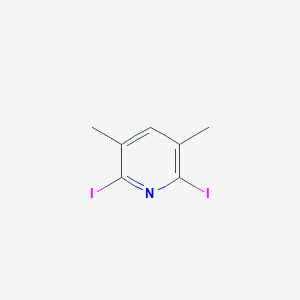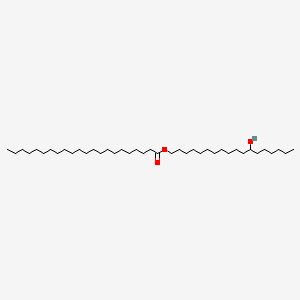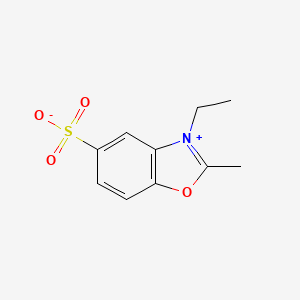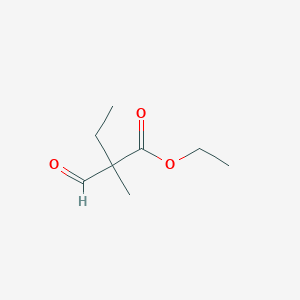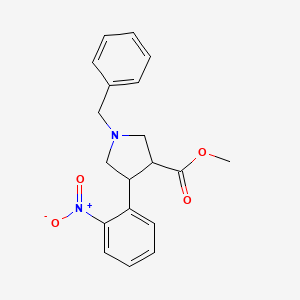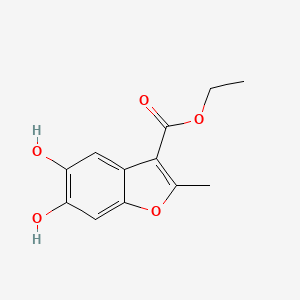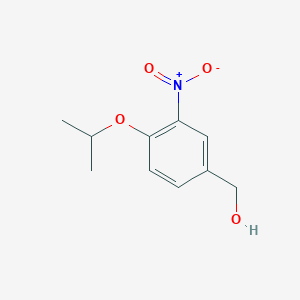
Sulfuric acid;1,1,2-trideuterio-2-methylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfuric acid;1,1,2-trideuterio-2-methylhydrazine is a compound that combines the properties of sulfuric acid and a deuterated form of methylhydrazine. Sulfuric acid is a highly corrosive and strong mineral acid with the molecular formula H₂SO₄, widely used in various industrial processes. Methylhydrazine is an organic compound with the formula CH₃NHNH₂, known for its use as a rocket propellant and in organic synthesis. The deuterated form, 1,1,2-trideuterio-2-methylhydrazine, involves the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid;1,1,2-trideuterio-2-methylhydrazine involves several steps:
Deuteration of Methylhydrazine: Methylhydrazine is treated with deuterium gas (D₂) under specific conditions to replace hydrogen atoms with deuterium, forming 1,1,2-trideuterio-2-methylhydrazine.
Combination with Sulfuric Acid: The deuterated methylhydrazine is then reacted with sulfuric acid under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale deuteration processes followed by careful handling and reaction with sulfuric acid. The exact conditions, such as temperature, pressure, and catalysts, would be optimized to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Sulfuric acid;1,1,2-trideuterio-2-methylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and other products.
Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.
Substitution: The deuterium atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Various halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated nitrogen oxides, while reduction could produce simpler deuterated hydrazines.
Aplicaciones Científicas De Investigación
Sulfuric acid;1,1,2-trideuterio-2-methylhydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and isotope labeling studies.
Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways.
Medicine: Potential use in developing deuterium-labeled drugs for improved pharmacokinetics.
Industry: Utilized in specialized industrial processes requiring deuterium-labeled compounds.
Mecanismo De Acción
The mechanism by which sulfuric acid;1,1,2-trideuterio-2-methylhydrazine exerts its effects involves interactions at the molecular level:
Molecular Targets: The compound can interact with various enzymes and proteins, affecting their function.
Pathways Involved: It may participate in metabolic pathways where deuterium labeling helps trace the movement and transformation of molecules.
Comparación Con Compuestos Similares
Similar Compounds
Sulfuric Acid: H₂SO₄, a strong acid used in many industrial processes.
Methylhydrazine: CH₃NHNH₂, used as a rocket propellant and in organic synthesis.
Deuterated Compounds: Various deuterium-labeled compounds used in research.
Uniqueness
Sulfuric acid;1,1,2-trideuterio-2-methylhydrazine is unique due to the combination of sulfuric acid’s strong acidic properties and the deuterium-labeled methylhydrazine, making it valuable in both industrial applications and scientific research.
Propiedades
Fórmula molecular |
CH8N2O4S |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
sulfuric acid;1,1,2-trideuterio-2-methylhydrazine |
InChI |
InChI=1S/CH6N2.H2O4S/c1-3-2;1-5(2,3)4/h3H,2H2,1H3;(H2,1,2,3,4)/i/hD3 |
Clave InChI |
KJDJPXUIZYHXEZ-ZRLBSURWSA-N |
SMILES isomérico |
[2H]N([2H])N([2H])C.OS(=O)(=O)O |
SMILES canónico |
CNN.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


